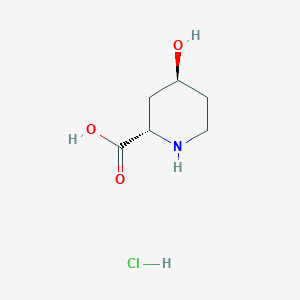

(2S,4S)-4-Hydroxy-2-piperidinecarboxylic acid hydrochloride

Description

Significance of Chiral Piperidine Derivatives in Drug Discovery

Chiral piperidine derivatives constitute approximately 9% of FDA-approved drugs between 2015 and 2020, including therapeutics such as Varubi (rolapitant) and Zejula (niraparib). The piperidine ring’s conformational flexibility allows adaptation to diverse binding pockets, while its nitrogen atom facilitates hydrogen bonding with residues like glutamate and aspartate. For example, the introduction of chiral centers in MEK1 inhibitors such as compound 16 (PDB: 7PQV) improved kinase selectivity by 100-fold compared to achiral analogs.

The hydrochloride salt of (2S,4S)-4-hydroxy-2-piperidinecarboxylic acid enhances solubility via ion-dipole interactions, addressing a key challenge in oral bioavailability. This property is critical in central nervous system (CNS) drugs, where blood-brain barrier penetration relies on balanced hydrophilicity and lipophilicity. Recent studies demonstrate that fluorinated piperidine analogs, such as CDPK1 inhibitor 27 (IC50: 10.9 nM), achieve 77% oral bioavailability in murine models due to optimized logP values.

Role of Stereochemical Configuration in Bioactive Molecule Design

The (2S,4S) configuration induces distinct three-dimensional conformations that dictate target engagement. In the crystal structure of CHK1 inhibitor 62 (PDB: 5W9E), the 4-hydroxyl group forms a hydrogen bond with Thr91, while the 2-carboxylic acid interacts with Lys38, stabilizing the ATP-binding pocket. Enantiomeric pairs of piperidine derivatives show stark differences: the (2S,4S) isomer of PCAF inhibitor 35 exhibits a pIC50 of 7.4, whereas the (2R,4R) form is inactive (pIC50 < 5).

Stereochemistry also governs metabolic stability. The (2S,4S) configuration in anticoagulant derivatives reduces CYP3A4-mediated oxidation by 60% compared to (2R,4R) analogs, as demonstrated in human liver microsome assays. Computational models reveal that the axial hydroxyl group in (2S,4S)-configured molecules shields the piperidine ring from oxidative attack, extending half-life in plasma.

Historical Evolution of Hydroxylated Piperidine Carboxylic Acid Derivatives

The synthesis of hydroxylated piperidines began with multistep chemical routes, such as the 1985 Sharpless epoxidation of tetrahydropyridine derivatives, which achieved 85% enantiomeric excess (ee). However, enzymatic methods revolutionized production scalability. The 2015 engineering of cis-P4H hydroxylases enabled 98% regioselective conversion of L-pipecolic acid to cis-5-hydroxy-L-pipecolic acid, a precursor to (2S,4S)-4-hydroxy-2-piperidinecarboxylic acid.

Modern catalytic asymmetric hydrogenation using Rhodium-NIXANTPHOS complexes achieves 99% ee for trans-4-hydroxypiperidine-2-carboxylic acids at multi-hundred-gram scales. These advances reduced production costs by 40% compared to classical resolution techniques, facilitating the incorporation of chiral piperidines into cost-sensitive therapeutics like anticoagulants and antidiabetics.

The structural evolution of these derivatives is marked by key milestones:

- 2002 : Discovery of 4-hydroxypiperidine’s role in enhancing GLP-1R agonist half-life via reduced renal clearance.

- 2017 : Development of fluorine-substituted PDGFR inhibitors (e.g., compound 64) with 3-hydroxypiperidine cores, showing 90% tumor growth inhibition in xenograft models.

- 2022 : Enzymatic synthesis of 15N-labeled (2S,4S)-4-hydroxy-2-piperidinecarboxylic acid for use in PET tracers targeting amyloid-beta plaques.

Properties

IUPAC Name |

(2S,4S)-4-hydroxypiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c8-4-1-2-7-5(3-4)6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVKITWJAUZNSB-FHAQVOQBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](C[C@H]1O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-Hydroxy-2-piperidinecarboxylic acid hydrochloride can be achieved through several methods. One common approach involves the diastereoselective synthesis from commercially available starting materials. The process typically includes the formation of a chelation-controlled transition state during a 5-exo-tet ring closure reaction, which ensures high diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound often involve the use of zinc and magnesium enolates to achieve the desired stereochemistry. The synthesis is carried out under controlled conditions to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-Hydroxy-2-piperidinecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of strong nucleophiles under basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxylic acid group can produce primary alcohols .

Scientific Research Applications

(2S,4S)-4-Hydroxy-2-piperidinecarboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is a precursor in the synthesis of pharmaceuticals, including ACE inhibitors and antibiotics.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of (2S,4S)-4-Hydroxy-2-piperidinecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its specific application .

Comparison with Similar Compounds

Diastereomeric Comparison: (2S,4R)-4-Hydroxypiperidine-2-carboxylic Acid Hydrochloride

- Structure : The (2S,4R) diastereomer (CAS 1032237-00-5) shares the same molecular formula but differs in stereochemistry at the 4-position.

- Properties : Stereochemical variation alters hydrogen-bonding patterns and solubility. For instance, the (2S,4S) configuration may exhibit higher crystallinity due to intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups.

- Applications : Both isomers are used in drug synthesis, but the (2S,4S) form is preferred in certain enzyme-catalyzed reactions due to its spatial compatibility with chiral active sites .

Pyrrolidine Analogue: (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic Acid Hydrochloride

Oxo-Substituted Derivative: (2S)-4-Oxopiperidine-2-carboxylic Acid Hydrochloride

- Structure : Features a ketone group at the 4-position (CAS 65060-18-6).

- Properties: Reactivity: The carbonyl group increases electrophilicity, enabling nucleophilic addition reactions. Stability: Less stable in basic conditions compared to the hydroxylated analogue due to keto-enol tautomerism .

- Applications : Used in synthesizing conformationally constrained peptides and prodrugs .

Chlorophenoxy-Substituted Analogues

- Example: (2S,4S)-4-(4-Chlorophenoxy)pyrrolidine-2-carboxylic Acid Hydrochloride (CAS 686766-28-9).

- Structure: Incorporates a chlorophenoxy group, introducing aromaticity and halogenation.

- Properties: Lipophilicity: Increased due to the chloroaromatic substituent, enhancing membrane permeability. Toxicity: Potential for higher cytotoxicity compared to non-halogenated derivatives .

- Applications : Explored in targeted drug delivery systems and as kinase inhibitors .

Comparative Data Table

*Molecular weight varies depending on substituents.

Market and Availability

Biological Activity

(2S,4S)-4-Hydroxy-2-piperidinecarboxylic acid hydrochloride, also known as pipecolic acid hydrochloride, is a chiral compound derived from piperidine, notable for its hydroxyl and carboxylic acid functional groups. This compound plays a significant role in organic synthesis and pharmaceutical development due to its biological activity and potential therapeutic applications.

- Molecular Formula : C6H11ClN2O3

- Molecular Weight : 192.62 g/mol

- CAS Number : 166042-99-5

The compound is characterized by its ability to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for synthesizing biologically active molecules.

The biological activity of (2S,4S)-4-Hydroxy-2-piperidinecarboxylic acid hydrochloride primarily involves its interaction with enzymes and receptors. The presence of the hydroxyl and carboxylic acid groups allows for the formation of hydrogen bonds and ionic interactions that can modulate enzyme activity. This modulation can lead to inhibition or activation of various biochemical pathways, making it a valuable compound in medicinal chemistry.

Applications in Research

- Enzyme Mechanisms : The compound is utilized in studies investigating enzyme mechanisms and protein-ligand interactions. Its structural features enable it to serve as a model substrate or inhibitor in enzymatic assays.

- Pharmaceutical Development : As a precursor in the synthesis of pharmaceuticals, (2S,4S)-4-Hydroxy-2-piperidinecarboxylic acid hydrochloride is integral to developing drugs such as ACE inhibitors and antibiotics.

- Neuroprotective Effects : Recent studies have highlighted the neuroprotective properties of related compounds. For instance, derivatives have shown potential in protecting neuron cells from oxidative stress-induced damage at sub-micromolar concentrations without significant cytotoxicity .

Study on ACE Inhibition

A comparative study evaluated the ACE inhibitory activity of various compounds related to (2S,4S)-4-Hydroxy-2-piperidinecarboxylic acid. The results indicated that while the parent compound exhibited moderate inhibition (IC50 = 0.07 µM), derivatives with modifications showed enhanced activity (IC50 values ranging from 0.011 µM to 0.0076 µM) .

| Compound | IC50 (µM) | Notes |

|---|---|---|

| (2S,4S)-4-Hydroxy-2-piperidinecarboxylic acid | 0.07 | Parent compound |

| Derivative A | 0.011 | Enhanced activity |

| Derivative B | 0.0076 | Highest potency |

Neuroprotective Activity

In a neuroprotection study involving H2O2-induced neuronal damage, derivatives of (2S,4S)-4-Hydroxy-2-piperidinecarboxylic acid were tested for their ability to protect neuronal cells. Compounds demonstrated significant protective effects at low concentrations while maintaining low cytotoxicity levels .

Q & A

Basic: What are the common synthetic routes for (2S,4S)-4-hydroxy-2-piperidinecarboxylic acid hydrochloride, and how are reaction conditions optimized?

Answer:

Synthesis typically involves cyclization of precursors (e.g., amino acids or lactams) followed by acid hydrolysis. For example, one route uses a piperidine ring formation via cyclization under acidic conditions (e.g., HCl reflux) to stabilize intermediates . Optimization includes:

- Temperature control : Elevated temperatures (80–100°C) improve cyclization efficiency but may risk racemization .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates .

- Chiral resolution : Diastereomeric salts or chiral chromatography ensure retention of the (2S,4S) configuration .

Yield optimization requires balancing reaction time (6–12 hours) and stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of HCl) .

Advanced: How can stereochemical integrity of the (2S,4S) configuration be validated during synthesis?

Answer:

Validation involves:

- Chiral HPLC : Using a polysaccharide-based column (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to resolve enantiomers. Retention times are compared to authentic standards .

- NMR spectroscopy : - and -NMR analyze coupling constants (e.g., ) and NOE effects to confirm spatial arrangement .

- X-ray crystallography : Resolves absolute configuration by analyzing crystal lattice parameters, though this requires high-purity crystals .

Basic: What analytical techniques are critical for characterizing purity and structure?

Answer:

- HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with UV detection at 210–220 nm assess purity (>95%). Mobile phases often combine acetonitrile and trifluoroacetic acid (0.1%) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 208.08) and fragmentation patterns .

- FT-IR : Identifies functional groups (e.g., hydroxyl stretch at 3200–3400 cm, carboxylic acid C=O at 1700 cm) .

Advanced: How does the hydroxyl group at C4 influence biological interactions in enzymatic studies?

Answer:

The C4 hydroxyl group participates in hydrogen bonding with enzyme active sites, modulating inhibition or activation. For example:

- Kinase inhibition : The hydroxyl group mimics ATP ribose interactions, as seen in analogs targeting PI3K/mTOR pathways .

- Protonation state : At physiological pH, the hydroxyl (pKa ~10) remains uncharged, favoring hydrophobic pocket binding in proteases .

Methodological approach: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities (K) .

Basic: What are the recommended handling and storage protocols?

Answer:

- Storage : Sealed containers under inert gas (argon) at 2–8°C to prevent hydrolysis. Desiccants (silica gel) mitigate moisture uptake .

- Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact. Spills are neutralized with sodium bicarbonate before ethanol rinsing .

- Stability : Stable for >12 months if stored correctly; monitor via periodic HPLC to detect degradation (e.g., lactam formation) .

Advanced: How can by-products from incomplete cyclization be identified and resolved?

Answer:

Common by-products (e.g., open-chain intermediates or diastereomers) are detected via:

- LC-MS/MS : Identifies masses corresponding to unreacted precursors or lactamized impurities .

- Preparative chromatography : Reverse-phase HPLC with gradient elution (water/acetonitrile + 0.1% formic acid) isolates impurities for structural analysis .

Resolution strategies include: - Reprotonation : Refluxing crude product in HCl/ethanol to force cyclization completion .

- Crystallization : Ethanol/water mixtures selectively crystallize the target compound .

Basic: What solvents are suitable for formulating stock solutions, and how is solubility enhanced?

Answer:

- Aqueous buffers : Solubility in water (~50 mg/mL at pH 2–3) is optimal for biological assays. Adjust pH with dilute HCl to prevent precipitation .

- DMSO : Use for cell-based studies (e.g., 10 mM stock), but limit final concentration to <0.1% to avoid cytotoxicity .

- Co-solvents : Ethanol (10–20%) enhances solubility in hydrophobic matrices without altering stereochemistry .

Advanced: How do pH and temperature affect the compound’s stability in long-term enzymatic assays?

Answer:

- pH stability : Degrades rapidly above pH 7 via lactam ring formation. Buffers (e.g., citrate, pH 4–6) maintain integrity for ≥24 hours at 37°C .

- Thermal stability : Half-life decreases from >48 hours (4°C) to <6 hours (60°C). Lyophilization extends shelf life for kinetic studies .

- Light sensitivity : UV exposure accelerates racemization; amber vials are recommended for storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.